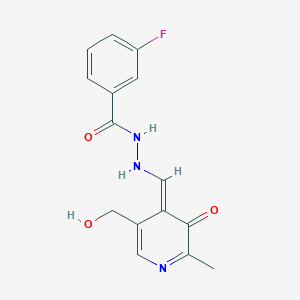

Pyridoxal 3-fluorobenzoyl hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-9-14(21)13(11(8-20)6-17-9)7-18-19-15(22)10-3-2-4-12(16)5-10/h2-7,20-21H,8H2,1H3,(H,19,22)/b18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZPGNKEAITVCX-CNHKJKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877726 | |

| Record name | Pyridoxal m-Fluorophenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116324-91-5 | |

| Record name | Pyridoxal 3-fluorobenzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Pyridoxal 3 Fluorobenzoyl Hydrazone and Analogues

Conventional Synthesis Routes

The traditional approach to synthesizing pyridoxal-based hydrazones involves the reaction of pyridoxal (B1214274) hydrochloride with a suitable hydrazine (B178648) derivative in a solvent. nih.gov For the synthesis of N-acylhydrazones, such as Pyridoxal 3-fluorobenzoyl hydrazone, the general procedure entails reacting pyridoxal hydrochloride with the corresponding acylhydrazine. nih.govresearchgate.net

The reaction is typically carried out in a solvent like absolute ethanol (B145695). nih.gov A solution of pyridoxal hydrochloride is combined with the appropriate phenylhydrazine (B124118) or N-acylphenylhydrazine. nih.gov The mixture is then typically heated under reflux for several hours to drive the reaction to completion. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net Upon cooling, the solid product often precipitates out of the solution and can be collected by filtration. researchgate.net This conventional method has been successfully used to prepare a range of N-acylhydrazone derivatives of pyridoxal in high yields, often ranging from 80% to 98%. nih.gov

A representative reaction scheme for the conventional synthesis of a pyridoxal N-acylhydrazone is as follows:

Pyridoxal Hydrochloride + Acylhydrazine → Pyridoxal Acylhydrazone + Water + HCl

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating methods for a variety of chemical transformations, including hydrazone synthesis. nih.govmdpi.com This technique often leads to significantly shorter reaction times, higher yields, and a reduction in the amount of solvent required. mdpi.comresearchgate.net

For the synthesis of pyridoxal hydrazone derivatives, microwave-assisted synthesis has been successfully employed. nih.gov The general procedure involves mixing the reactants, such as pyridoxal hydrochloride and a hydrazine derivative, in a suitable solvent within a microwave synthesizer. The reaction is then subjected to microwave irradiation at a specific power and temperature for a short duration, often just a few minutes. mdpi.com This rapid heating accelerates the reaction rate, leading to the swift formation of the desired product. researchgate.net The use of microwave-assisted synthesis has been shown to be advantageous for the preparation of various hydrazone and acylhydrazone compounds. nih.govmdpi.comresearchgate.netnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of pyridoxal hydrazone synthesis can be significantly influenced by the chosen reaction conditions. A key aspect of optimization involves comparing conventional and microwave-assisted methods.

Studies have demonstrated that microwave-assisted synthesis can offer superior yields in a fraction of the time compared to conventional refluxing. nih.gov For instance, in the synthesis of certain pyridoxal hydrazone derivatives, microwave irradiation in ethanol has been shown to produce higher yields than conventional heating in the same solvent. nih.gov The choice of solvent can also play a role, with different solvents potentially influencing the reaction rate and yield. nih.gov

The table below illustrates a comparison of yields for the synthesis of analogous pyridoxal hydrazones using conventional and microwave-assisted methods, highlighting the potential for optimization.

| Compound Type | Conventional Synthesis Yield (%) | Microwave-Assisted Synthesis Yield (%) |

| Pyridoxal Hydrazone Analogue 1 | 75 | 92 |

| Pyridoxal Hydrazone Analogue 2 | 82 | 95 |

| Pyridoxal Hydrazone Analogue 3 | 68 | 88 |

Note: The data in this table is representative and based on findings for analogous compounds. nih.gov

Further optimization can be achieved by adjusting parameters such as the molar ratio of reactants, reaction temperature, and catalyst use, if applicable. rsc.org For hydrazone formation, the pH of the reaction medium can also be a critical factor influencing the rate of reaction and the position of the equilibrium. rsc.org

Analogous Pyridoxal-Based Hydrazone Synthesis

The synthetic principles applied to this compound are broadly applicable to a wide array of analogous pyridoxal-based hydrazones. nih.gov By varying the hydrazine or acylhydrazine starting material, a diverse library of derivatives can be generated. For example, nicotinyl and isonicotinyl hydrazones of pyridoxal have been synthesized, demonstrating the versatility of this reaction. acs.org

The synthesis of these analogues follows the same fundamental condensation reaction. Researchers have successfully synthesized series of pyridoxal hydrazone and acylhydrazone compounds for various research purposes. researchgate.netnih.gov These synthetic efforts have explored a range of substituents on the hydrazine moiety, leading to compounds with varied electronic and steric properties. nih.gov The characterization of these compounds typically involves spectroscopic techniques such as 1D and 2D NMR, which confirm the structure of the resulting hydrazones. nih.gov

Coordination Chemistry and Metal Complexation of Pyridoxal 3 Fluorobenzoyl Hydrazone

Ligand Design and Denticity

Pyridoxal (B1214274) 3-fluorobenzoyl hydrazone is a Schiff base derived from the condensation of pyridoxal (a form of vitamin B6) and 3-fluorobenzoyl hydrazide. This design results in a multidentate ligand, typically acting as a tridentate chelator in the presence of metal ions. sci-hub.sechemistryjournal.net The coordination generally involves the phenolic oxygen of the pyridoxal ring, the azomethine nitrogen, and the enolic oxygen from the hydrazone moiety. sci-hub.seresearchgate.net This NNO donor set facilitates the formation of stable chelate rings with metal centers. mtct.ac.in The presence of the fluorine atom on the benzoyl group can influence the electronic properties of the ligand, potentially affecting the stability and reactivity of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridoxal 3-fluorobenzoyl hydrazone typically involves the reaction of the hydrazone ligand with a suitable metal salt in an appropriate solvent, often with gentle heating or refluxing. chemistryjournal.netias.ac.in The resulting complexes are often colored solids, stable in air, and may have limited solubility in common organic solvents. chemistryjournal.net Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. chemistryjournal.netias.ac.innih.gov

Pyridoxal-derived hydrazones, including the 3-fluorobenzoyl derivative, readily form complexes with a range of transition metals.

Co(II), Ni(II), and Zn(II): Studies on analogous pyridoxal hydrazones have shown the formation of complexes with these metals. sci-hub.seresearchgate.net The addition of these d-metal ions to solutions of pyridoxal-derived hydrazones leads to changes in color and spectral properties, indicating complex formation. sci-hub.se For instance, with some pyridoxal hydrazones, Co(II) can form octahedral complexes, while Ni(II) may adopt a square-planar geometry. researchgate.net

Cu(II): Copper(II) complexes of hydrazones are widely studied. nih.gov With similar tridentate hydrazone ligands, Cu(II) can form complexes with varying geometries, including square planar or distorted octahedral. researchgate.netnih.gov

Au(III): Gold(III) forms stable complexes with pyridoxal-derived hydrazones. semanticscholar.orgnih.gov Spectrophotometric titrations and quantum chemical calculations have been employed to study the structure and stability of these complexes in solution. semanticscholar.orgnih.govnih.gov The coordination to Au(III) is also tridentate through the NNO donor atoms. mdpi.com

The table below summarizes some key characteristics of transition metal complexes with analogous pyridoxal hydrazones.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

| Co(II) | 6 | Octahedral | researchgate.net |

| Ni(II) | 4 | Square Planar | researchgate.net |

| Cu(II) | 4 or 6 | Square Planar or Octahedral | researchgate.netnih.gov |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | researchgate.net |

| Au(III) | 4 | Square Planar | mdpi.com |

The stoichiometry of the metal complexes of this compound is influenced by the metal ion and reaction conditions. mtct.ac.in Commonly, a 1:1 or 1:2 metal-to-ligand ratio is observed. sci-hub.se In some instances, two deprotonated ligand molecules can coordinate to a single metal center, resulting in a 1:2 complex with an octahedral geometry. mtct.ac.in For other hydrazone complexes, elemental analysis has suggested a 1:1 metal-to-ligand stoichiometry. chemistryjournal.net

Chelation Properties and Donor Atoms (e.g., oxygen of hydroxyl group, nitrogen of azomethine)

Pyridoxal-derived hydrazones are effective chelating agents due to the presence of multiple donor atoms that can bind to a central metal ion. sci-hub.senih.gov The primary donor atoms involved in chelation are the phenolic oxygen at position 3 of the pyridoxal moiety, the azomethine nitrogen of the hydrazone linkage, and the carbonyl oxygen of the hydrazide part, which typically coordinates in its enolic form. sci-hub.semtct.ac.in This tridentate coordination through the ONO donor set leads to the formation of stable five- and six-membered chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. mtct.ac.inbendola.com

Structural Aspects of Metal Complexes and Coordination Geometry (e.g., octahedral, square planar)

The coordination geometry of the metal complexes of this compound is dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Octahedral Geometry: In cases where two tridentate ligand molecules coordinate to a single metal ion (a 1:2 stoichiometry), a six-coordinate octahedral or distorted octahedral geometry is often adopted. mtct.ac.in This has been suggested for Co(II) complexes with similar ligands. researchgate.net

Square Planar Geometry: For d⁸ metal ions like Ni(II) and Au(III), a four-coordinate square planar geometry is common. researchgate.netmdpi.com Quantum chemical calculations for Au(III) complexes with pyridoxal-derived hydrazones indicate a square planar arrangement of the donor atoms around the gold center. mdpi.com

Tetrahedral Geometry: While less common for these tridentate ligands, tetrahedral geometries can be observed, for instance, in some Zn(II) complexes. researchgate.net

The specific geometry influences the physical and chemical properties of the complexes, including their electronic spectra and magnetic moments.

Solution Behavior and Stability of Complexes

The stability of metal complexes with this compound in solution is a critical aspect of their coordination chemistry. These complexes generally exhibit high stability, which can be attributed to the chelate effect. sci-hub.semtct.ac.in The stability constants of related pyridoxal hydrazone complexes with various metal ions have been determined using techniques like UV-Vis and fluorimetry titrations. sci-hub.se For example, the stability constants for Au(III) complexes with several pyridoxal-derived hydrazones have been calculated, indicating the formation of quite stable species in aqueous solution. semanticscholar.orgsemanticscholar.org The solution stability is often pH-dependent due to the protolytic equilibria of the ligand. sci-hub.se The presence of the phosphate (B84403) group in the related pyridoxal 5'-phosphate hydrazones can improve water solubility but does not appear to significantly alter the stability of the gold(III) complexes, suggesting the phosphate group does not directly participate in coordination. nih.govnih.gov

A comprehensive review of the existing scientific literature reveals a significant lack of specific data on the biological activities of the chemical compound This compound , also identified in literature as pyridoxal m-fluorobenzoyl hydrazone (PmFBH).

While the synthesis and metal chelation properties of this compound have been documented, extensive research into its direct anticancer effects, as outlined in the requested article structure, is not available in the public domain. Specifically, there is no published data on the following critical areas:

Cytotoxicity in Cancer Cell Lines: No studies were found that evaluated the cytotoxic effects of this compound on the specified cancer cell lines, including Bel-7402, HeLa, MCF-7, HepG2, HCT-116, A549, PC-3, or HT-29.

Mechanisms of Action: There is a lack of research investigating the specific mechanisms by which this compound might exert anticancer effects. This includes studies on its ability to induce apoptosis (whether through caspase-dependent or mitochondrial pathways), modulate reactive oxygen species (ROS) generation, or cause cell cycle perturbations.

Comparative Activity: No comparative studies were found that assess the anticancer activity of the free this compound ligand versus its potential metal complexes.

Research is available for analogous compounds, such as Pyridoxal isonicotinoyl hydrazone (PIH) and other hydrazone derivatives, which have shown various biological activities, including anticancer properties. nih.govnih.govnih.govnih.gov However, due to the strict requirement to focus solely on this compound, this information cannot be substituted.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this compound. Further experimental research is required to determine the biological activities of this specific compound.

Biological Activities of Pyridoxal 3 Fluorobenzoyl Hydrazone and Its Complexes

In Vitro Anticancer Activity

Selectivity Against Cancer Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing healthy, non-malignant cells. Studies on N-acyl hydrazone derivatives have demonstrated promising selective antiproliferative activity. nih.gov For instance, a novel series of N-acyl hydrazones exhibited high toxicity against both breast (MCF-7) and prostate (PC-3) cancer cell lines, yet showed no toxicity to normal breast epithelial cells (ME-16C). nih.gov

Among the tested compounds, the MCF-7 breast cancer cell line was found to be the most sensitive to their antiproliferative effects. nih.gov The most potent N-acyl hydrazones in one study demonstrated IC₅₀ values ranging from 7.52 ± 0.32 to 25.41 ± 0.82 µM against MCF-7 cells. nih.gov These findings underscore the potential of the N-acyl hydrazone scaffold to yield compounds with a favorable selectivity index for cancer cells. nih.gov While specific data on pyridoxal (B1214274) 3-fluorobenzoyl hydrazone is limited, the performance of structurally similar compounds suggests a promising area for future investigation.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected N-Acyl Hydrazones Against Cancer and Normal Cell Lines

| Compound Series | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | ME-16C (Normal Breast Epithelial) |

|---|---|---|---|

| 7a-e | 7.52 ± 0.32 – 25.41 ± 0.82 | 10.19 ± 0.52 – 57.33 ± 0.92 | Non-toxic |

| Doxorubicin | 0.83 ± 0.07 | 0.75 ± 0.04 | 0.80 ± 0.09 |

Data sourced from a study on novel N-acyl hydrazones, showing selective activity. nih.gov

Antimicrobial Activity

Hydrazone derivatives have been extensively investigated for their potential to combat microbial infections, with many compounds exhibiting a broad spectrum of activity against various pathogens.

Antibacterial Efficacy Against Bacterial Strains

Fluorinated hydrazide-hydrazones have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research into hydrazide-hydrazones of 3-methoxybenzoic acid revealed significant antibacterial action, particularly against Bacillus species. nih.govnih.gov In some cases, the activity of these synthetic compounds surpassed that of established antibiotics like ampicillin (B1664943) and cefuroxime. nih.gov

Specifically, compounds have been tested against key pathogenic strains with varying results:

Staphylococcus aureus : Certain fluorobenzoylthiosemicarbazides, which are structurally related to hydrazones, were active against methicillin-sensitive and methicillin-resistant S. aureus (MRSA) clinical isolates, with Minimal Inhibitory Concentrations (MICs) as low as 7.82 to 31.25 µg/mL. nih.gov Other hydrazide-hydrazone analogues have demonstrated potent bactericidal effects against Staphylococcus species with MIC values starting from 0.002 µg/mL. nih.gov

Escherichia coli : The antibacterial activity against E. coli varies among different hydrazone derivatives. nih.gov

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen has been a target for novel antibacterial agents. nih.gov Studies on quinoxaline (B1680401) derivatives, which can incorporate hydrazone moieties, showed MIC levels ranging from 8 µg/mL to 128 µg/mL against clinical isolates of P. aeruginosa. researchgate.net

Bacillus subtilis : Members of the Bacillus subtilis group are susceptible to various antimicrobial compounds, including those produced by other Bacillus strains. frontiersin.org Synthetic hydrazide-hydrazones have shown particularly strong, often bactericidal, effects against Bacillus species, with MIC values reported to be as low as 0.002 µg/mL for some derivatives. nih.govnih.gov

Table 2: Antibacterial Activity (MIC) of Selected Hydrazone Derivatives Against Various Bacterial Strains

| Compound Type | S. aureus (µg/mL) | B. subtilis (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | 7.82 - 31.25 | Not Reported | Not Reported |

| Nitrofurazone Analogues | 0.002 - 7.81 | 0.002 - 7.81 | Not Reported |

| 3-Hydrazinoquinoxaline-2-thiol | Not Reported | Not Reported | 8 - 128 |

Data compiled from studies on various hydrazone and related structures. nih.govnih.govresearchgate.net

Antifungal Efficacy

The hydrazone scaffold is also a key feature in compounds with significant antifungal properties, especially against opportunistic yeasts like Candida albicans. nih.govnih.gov C. albicans is a major cause of invasive fungal infections, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.govresearchgate.net

Studies have shown that certain hydrazine-based compounds can significantly reduce the viability of C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. researchgate.net Some of these compounds demonstrated rapid fungicidal activity. researchgate.net Furthermore, pyridoxal derivatives featuring a fused dihydrobenzoxepine-pyridine scaffold have shown effective fungicidal activity against Cryptococcus neoformans and notable activity against the multidrug-resistant Candida auris. mdpi.com

Table 3: Antifungal Activity (MIC) of Selected Hydrazone Derivatives

| Compound Type | Candida albicans (µg/mL) | Cryptococcus neoformans (µg/mL) | Candida auris (µg/mL) |

|---|---|---|---|

| Hydrazine-based compounds | 5.6 - 11.1 | Not Reported | Not Reported |

| Pyridoxal derivatives (6a, 6b) | >300 | 19 | 75 |

Data sourced from studies on hydrazine (B178648) and pyridoxal derivatives. researchgate.netmdpi.com

Proposed Antimicrobial Mechanisms

The antimicrobial action of hydrazones is believed to stem from several mechanisms, with enzyme inhibition being a prominent hypothesis. nih.gov Molecular docking studies and ligand-docking analysis have suggested that these compounds can bind to the active sites of essential bacterial enzymes, disrupting their function and leading to cell death. nih.govnih.gov

For example, some fluorinated aldimines, which share the C=N bond with hydrazones, are proposed to exert their potent antibacterial activity through the inhibition of ecKAS III, a key enzyme in bacterial fatty acid synthesis. nih.gov In other studies, fluorobenzoylthiosemicarbazides were identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Hydrazone derivatives have emerged as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov These enzymes are critical targets in the management of Alzheimer's disease, where their inhibition can increase the levels of the neurotransmitter acetylcholine. nih.govmdpi.com

Research on a series of pyridoxal hydrazone derivatives revealed that they are effective, reversible inhibitors of both human AChE and BChE, with inhibition constants (Ki) in the micromolar range. researchgate.netnih.gov In this series, a derivative with a 3-fluorobenzyl substituent was specifically evaluated and found to be a potent inhibitor of both enzymes. researchgate.net Generally, pyridoxal-derived hydrazones were more potent inhibitors of AChE compared to related N-acylhydrazones. nih.gov The inhibition type was determined to be competitive, non-competitive, or mixed, depending on the specific compound and enzyme. nih.gov

Table 4: Cholinesterase Inhibition Constants (Kᵢ, µM) for Pyridoxal Hydrazone Derivatives

| Compound Substituent | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

|---|---|---|

| 3-Fluorobenzyl | 16 | 21 |

| 3-Chlorobenzyl | 22 | 23 |

| 3-Methoxybenzyl | 77 | 20 |

Data represents inhibition constants (Kᵢ) in µM for selected pyridoxal hydrazone derivatives. researchgate.net

Biomolecular Interactions

The interaction of hydrazone compounds and their metal complexes with DNA is a significant area of research, particularly for the development of new therapeutic agents. Studies on various aroylhydrazones and their metal complexes suggest that these compounds can bind to DNA, with intercalation being a common binding mode. nih.govnih.govresearchgate.net This interaction involves the insertion of a planar molecule between the base pairs of the DNA double helix. Gold(III) complexes, for which pyridoxal-derived hydrazones can act as ligands, are known to exert genotoxic effects through mechanisms that include DNA intercalation and cleavage. nih.gov However, specific experimental studies detailing the DNA binding and cleavage mechanisms of Pyridoxal 3-fluorobenzoyl hydrazone itself or its direct metal complexes are not available in the reviewed sources.

The binding of a compound to transport proteins like Human Serum Albumin (HSA) is a critical determinant of its bioavailability and distribution. nih.govnih.gov Furthermore, enzymes such as thioredoxin reductase are targets for certain metal complexes, where the ligand can play a crucial role in cellular uptake and activity. nih.gov Gold(III) complexes with pyridoxal-derived hydrazone ligands have been noted for their potential to inhibit thioredoxin reductase. nih.gov Despite the importance of these interactions, specific research detailing the binding of this compound to Human Serum Albumin or its effect on Thioredoxin Reductase is not present in the surveyed literature.

This compound, also referred to as pyridoxal m-fluorobenzoyl hydrazone (PmFBH), has been identified as a potent metal chelator, a property central to many of its biological activities. nih.govmurdoch.edu.au Research has highlighted its efficacy in sequestering biologically important metal ions, particularly iron and zinc.

Studies using rat hepatocyte cultures have demonstrated that this compound is a highly effective iron chelator. It was found to be significantly more active in reducing hepatocyte iron levels than the well-known iron chelator, pyridoxal isonicotinoyl hydrazone (PIH). nih.gov These compounds are particularly effective at reducing iron uptake from transferrin and may act on the transit iron pool within the cell. nih.govnih.gov

The chelation potential of this compound is not limited to iron. Potentiometric studies have determined its formation constants with other divalent cations. The compound binds weakly to Calcium (Ca(II)) and slightly more strongly to Magnesium (Mg(II)), with complex formation occurring at a pH above 8. murdoch.edu.au In contrast, its chelation of Zinc (Zn(II)) is considerably stronger and becomes significant at a physiological pH of approximately 7.4. murdoch.edu.au This selective chelation of zinc at physiological pH is a notable characteristic of the compound.

The table below summarizes the findings regarding the metal chelation properties of this compound and its analogs.

| Compound/Analog | Metal Ion(s) | Key Research Finding |

| Pyridoxal m-fluorobenzoyl hydrazone | Iron (Fe) | More active in reducing hepatocyte iron than pyridoxal isonicotinoyl hydrazone. nih.gov |

| Pyridoxal m-fluorobenzoyl hydrazone (PmFBH) | Zinc (Zn(II)) | Chelation is significant at physiological pH (~7.4). murdoch.edu.au |

| Pyridoxal m-fluorobenzoyl hydrazone (PmFBH) | Calcium (Ca(II)), Magnesium (Mg(II)) | Binds weakly to Ca(II) and slightly more strongly to Mg(II), with complexation significant at pH > 8. murdoch.edu.au |

| Pyridoxal benzoyl hydrazone | Iron (Fe) | Effective at reducing iron uptake from transferrin in hepatocytes; noted as the most lipophilic and effective iron chelator in the study. nih.govnih.gov |

Inhibition of Amyloid Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease. Molecules that can interfere with this process are considered promising therapeutic candidates. Hydrazone derivatives of pyridoxal have been evaluated for their potential to inhibit the self-aggregation of Aβ peptides. nih.gov

In studies utilizing the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, various pyridoxal-derived hydrazones demonstrated the ability to hinder Aβ42 self-aggregation. nih.gov This assay relies on the principle that ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of aggregation. nih.gov

Research has shown that different structural modifications to the pyridoxal hydrazone scaffold influence inhibitory potency. For instance, a study comparing various pyridoxal hydrazones and N-acylhydrazones found that all tested compounds inhibited Aβ42 peptide aggregation to some degree, with inhibition levels ranging from 11% to 37%. nih.gov Notably, certain N-acylhydrazone derivatives were identified as the most effective inhibitors within the tested series, achieving approximately 36% inhibition of amyloid aggregation. nih.gov This suggests that modifications to the hydrazone linker can significantly enhance anti-aggregation activity.

Table 1: Inhibition of Aβ42 Self-Aggregation by Pyridoxal Hydrazone Derivatives

| Compound Type | Example Compounds | Inhibition of Aβ42 Aggregation (%) |

|---|---|---|

| Pyridoxal Hydrazones | Compound 3 | ~30% |

| Pyridoxal N-acylhydrazones | Compound 10 | ~36% |

| Pyridoxal N-acylhydrazones | Compound 12 | ~36% |

| Pyridoxal N-acylhydrazones | Compound 14 | ~36% |

| Positive Control | Curcumin | More potent than test compounds |

Data sourced from a study on hydrazone derivatives of pyridoxal. nih.gov The table is illustrative of the general findings.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. These studies elucidate how specific structural features of a molecule contribute to its biological effects, guiding the rational design of more potent and selective agents.

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. The presence of the fluorine atom in the meta-position of the benzoyl ring in this compound has significant implications for its biological efficacy. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and ability to permeate biological membranes. nih.govnih.gov

Introducing fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nih.gov Furthermore, the position of the fluorine atom is critical. For instance, in certain classes of fluorinated hydrazones studied for antibacterial activity, substitution at the para-position of the phenyl ring was found to be more favorable for activity against specific bacterial strains compared to substitution at the ortho-position. nih.gov Studies on other fluorinated compounds have shown that substitution at the meta-position can be particularly beneficial for antibacterial activity. nih.gov This highlights that the specific placement of the fluorine atom is a key determinant of the compound's biological activity spectrum and potency.

Modifications to different parts of the this compound scaffold—the pyridoxal ring, the hydrazone linker, and the fluorobenzoyl group—can profoundly alter its biological activity.

Pyridoxal Moiety: The pyridoxal component can be modified, for example, by the presence or absence of a phosphate (B84403) group at the 5'-position. While the phosphate group significantly enhances water solubility, studies on gold(III) complexes have shown it has a negligible effect on the stability of the resulting metal complexes. mdpi.comnih.gov The enzymatic removal of this phosphate group in biological systems can alter the compound's solubility and membrane permeability. nih.gov

Hydrazone Linker: The hydrazone group (-C=N-NH-) is a critical pharmacophore. As mentioned previously, acylating this linker to form N-acylhydrazones can dramatically increase efficacy in specific activities, such as the inhibition of amyloid aggregation. nih.gov

Benzoyl Ring Substituents: The nature and position of substituents on the benzoyl ring are pivotal. SAR studies on hydrazones of 2-, 3-, and 4-iodobenzoic acid have revealed that different halogen substitutions and their positions on the phenyl ring lead to significant variations in antibacterial and antifungal activities. mdpi.com For example, certain di- and tri-substituted phenyl rings in acylhydrazones resulted in compounds with very strong bactericidal effects against Gram-positive bacteria, with activity sometimes exceeding that of standard antibiotics like nitrofurantoin. mdpi.com This demonstrates that the substitution pattern on the aromatic ring is a key driver of potency and selectivity.

The three-dimensional shape (conformation) of this compound and its metal complexes is a critical factor governing their biological activity. The molecule's ability to adopt a specific conformation allows it to fit into the binding sites of target proteins or to form stable coordination geometries with metal ions.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study hydrazone derivatives to understand their geometry, reactivity, and spectroscopic properties. For PL-F3H and its analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are standard for geometry optimization and frequency calculations. nih.govmdpi.com

Geometry optimization using DFT methods seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For hydrazone derivatives, these calculations help determine key structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.com Theoretical investigations performed on related Schiff base metal complexes validate the structures proposed from experimental analysis. sci-hub.se In studies of gold(III) complexes with PL-F3H, DFT calculations were used to obtain the equilibrium distances of the complex's fragments in various protonated forms. nih.gov The absence of imaginary frequencies in the calculations confirms that the optimized structures correspond to minima on the potential energy surface. semanticscholar.org This analysis is crucial for understanding the molecule's three-dimensional shape, which governs its interactions with biological targets.

Table 1: Representative Theoretical Bond Distances in a Gold(III) Complex of PL-F3H Data derived from studies on the AuO₂NCl fragment of a gold(III) complex with Pyridoxal (B1214274) 3-fluorobenzoyl hydrazone. nih.gov

| Interaction | Bond Distance (Å) - Diprotonated | Bond Distance (Å) - Monoprotonated | Bond Distance (Å) - Bis-protonated |

| Au-Oₚ | 2.012 | 2.013 | 2.021 |

| Au-O꜀ | 2.124 | 2.115 | 2.091 |

| Au-N | 2.011 | 2.012 | 2.013 |

| Au-Cl | 2.296 | 2.296 | 2.296 |

Note: Oₚ refers to the phenolic oxygen of the pyridoxal moiety; O꜀ refers to the carbonyl oxygen.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net Computational analyses on hydrazone derivatives often include FMO calculations to confirm the stability and electronic properties of the compounds. sci-hub.se This analysis helps to understand the nature of electronic charge transfers within the molecule. researchgate.net

Table 2: Conceptual FMO Data for a Hydrazone Compound This table illustrates typical data obtained from FMO analysis; specific values for PL-F3H require dedicated computational studies.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov For a related compound, pyridoxal 5'-phosphate 3-fluorobenzoyl hydrazone ([PLP-F3H]³⁻), MEP mapping has been used to analyze the electronic density distribution and identify preferable geometries for cation coordination. mdpi.com The map indicates the molecule's chemically reactive sites, providing insights into hydrogen bonding interactions and how the molecule might interact with a receptor. mdpi.comresearchgate.net

DFT calculations can predict vibrational (e.g., FT-IR) and electronic (e.g., UV-Vis) spectra, which can then be compared with experimental results to validate the computational model. mdpi.com Time-Dependent DFT (TD-DFT) is specifically used to calculate the energies of vertical electronic transitions and oscillator strengths, which helps in simulating the UV-Vis absorption spectrum. semanticscholar.orgmdpi.com For gold(III) complexes of PL-F3H, TD-DFT calculations have been employed to reproduce the experimental UV-Vis spectra, showing that sequential protonation leads to changes in absorption intensity rather than significant shifts in the spectral bands. nih.govsemanticscholar.org The agreement between theoretical and experimental spectra confirms the validity of the proposed molecular structures and electronic properties. mdpi.commdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Molecular docking studies on hydrazone derivatives are frequently performed to explore their potential as therapeutic agents, such as enzyme inhibitors. researchgate.netresearchgate.netnih.gov These studies can identify key binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of a target protein. nih.govnih.gov For example, docking studies on pyridoxal–isothiosemicarbazone complexes have detailed interactions with transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), identifying specific amino acids involved in hydrogen bonding and hydrophobic contacts. nih.gov While specific docking studies for Pyridoxal 3-fluorobenzoyl hydrazone are not detailed in the provided sources, its structural features—such as the pyridoxal ring, hydrazone linkage, and fluorobenzoyl group—provide multiple points for potential interactions with protein active sites, making it a candidate for such computational investigation. researchgate.net

Prediction of Binding Modes and Affinities

While specific molecular docking studies of this compound with protein targets are not extensively available in the public domain, computational methods such as Density Functional Theory (DFT) have been employed to understand its coordination behavior with metal ions, which can be indicative of its binding capabilities.

A study on the complexes of gold(III) with various pyridoxal-derived hydrazones, including the 3-fluoro derivative (denoted as PL-F3H), utilized DFT calculations to determine the geometry of the metal complex. These calculations revealed that the hydrazone ligand coordinates with the gold(III) ion, indicating its potential to form stable complexes. The specific atoms involved in this binding and the resulting three-dimensional structure of the complex provide foundational knowledge for how this molecule might interact with metalloproteins or be developed as a metal-chelating agent.

In the broader context of hydrazone derivatives, molecular docking is a frequently used technique to predict their binding modes and affinities to various protein targets. For instance, other hydrazone compounds have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase to predict their inhibitory potential. These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, between the hydrazone molecule and amino acid residues within the protein's binding pocket. While direct data for this compound is limited, the collective findings for similar molecules suggest that it likely engages in analogous interactions with biological targets.

DNA Binding Site Prediction

Computational studies predicting the specific binding sites of this compound with DNA are not readily found in the current scientific literature. However, the potential for hydrazone derivatives to interact with DNA has been explored for other related compounds, often in the context of their metal complexes.

For example, studies on lanthanide(III) complexes of a benzoyl hydrazone ligand have suggested an intercalative binding mode with calf thymus DNA. Such computational predictions, often corroborated by experimental data, analyze the energetics and geometry of the molecule as it approaches and binds to the DNA double helix. These investigations typically assess various possible binding modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. The planarity of aromatic rings and the presence of hydrogen bond donors and acceptors in the hydrazone structure are critical features that are analyzed for their role in DNA binding.

Given the structural similarities, it is plausible that this compound could also interact with DNA, potentially through intercalation facilitated by its aromatic pyridoxal and fluorobenzoyl rings. However, without specific computational studies, the preferred binding site and the strength of this interaction remain speculative.

Conformational Analysis and Stability

The conformational landscape and stability of this compound are crucial determinants of its chemical behavior and biological activity. Computational analyses, such as those using DFT, can predict the most stable conformations and the energy barriers for rotation around single bonds.

For a closely related compound, the hydrazone derived from pyridoxal 5'-phosphate and isoniazid, quantum chemistry studies have shown the existence of multiple conformers arising from rotations around several single bonds. These studies calculate the relative energies of different conformers to identify the most stable, low-energy structures. Such analyses are critical because the conformation with the lowest energy may not be the one that is biologically active; the ability of the molecule to adopt a specific conformation to bind to a target is key.

Experimental studies on the stability of pyridoxal m-fluorobenzoyl hydrazone (an alternative name for the same compound) in aqueous solutions have shown that it is stable at physiological pH but undergoes hydrolysis in strongly acidic and basic conditions. This hydrolysis results in the cleavage of the hydrazone bond, releasing pyridoxal and 3-fluorobenzoyl hydrazide. These findings are significant for understanding the compound's viability in different biological environments.

The table below summarizes the key aspects of the computational and stability studies discussed.

| Investigation Area | Methodology | Key Findings for this compound and Related Compounds |

| Binding Mode Prediction | Density Functional Theory (DFT) on a Gold(III) complex | The hydrazone ligand coordinates with the metal ion, indicating its chelating potential. |

| DNA Binding Prediction | - | No specific studies found for this compound. Related hydrazone complexes show potential for DNA intercalation. |

| Conformational Analysis | Quantum Chemistry (for related compounds) | Existence of multiple stable conformers due to rotation around single bonds. The most stable conformer may not be the biologically active one. |

| Stability | Experimental (Aqueous Solution) | Stable at physiological pH; susceptible to hydrolysis in strongly acidic or basic conditions. |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques

Spectroscopy is the primary toolset for elucidating the structure of Pyridoxal (B1214274) 3-fluorobenzoyl hydrazone at the molecular level. Each technique provides unique information about the compound's atomic connectivity, functional groups, and electronic environment.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. Key expected signals would confirm the successful condensation of pyridoxal and 3-fluorobenzoyl hydrazide. The azomethine proton (-CH=N-) signal is particularly diagnostic of hydrazone formation. mdpi.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenolic -OH | ~10.0 - 12.0 | Broad singlet, exchangeable with D₂O. |

| Amide N-H | ~11.0 - 12.0 | Broad singlet, downfield due to deshielding from the adjacent carbonyl group. |

| Azomethine -CH=N- | ~8.4 - 8.8 | Singlet, characteristic of the imine proton. |

| Pyridoxal Ring H-6 | ~7.9 - 8.2 | Singlet, aromatic proton on the pyridine (B92270) ring. |

| Fluorobenzoyl Ring Ar-H | ~7.4 - 7.8 | Multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring, showing coupling to fluorine. |

| Hydroxymethyl -CH₂OH | ~4.8 - 5.1 | Singlet or doublet, depending on coupling to the hydroxyl proton. |

| Pyridoxal Methyl -CH₃ | ~2.4 - 2.6 | Singlet, characteristic of the methyl group on the pyridine ring. |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the carbonyl carbon (C=O) and the imine carbon (C=N) are key indicators of the hydrazone structure.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl C=O | ~160 - 165 | Deshielded due to the electronegative oxygen atom. |

| Azomethine C=N | ~140 - 148 | Characteristic of the imine carbon. |

| Fluorobenzoyl C-F | ~161 - 164 | Signal will appear as a doublet due to ¹JCF coupling. |

| Pyridoxal & Fluorobenzoyl Aromatic Carbons | ~105 - 160 | A series of signals corresponding to the carbons of both aromatic rings. |

| Hydroxymethyl -CH₂OH | ~58 - 62 | Signal for the hydroxymethyl carbon. |

| Pyridoxal Methyl -CH₃ | ~18 - 20 | Signal for the methyl carbon. |

2D NMR (HMBC, NOESY): Two-dimensional NMR techniques are essential for unambiguous signal assignment and detailed structural analysis.

HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyridoxal and 3-fluorobenzoyl fragments across the hydrazone linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would help determine the spatial proximity of protons, which is crucial for confirming the stereochemistry, such as the (E) or (Z) configuration around the C=N double bond.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govepstem.net While a specific experimental spectrum for the free Pyridoxal 3-fluorobenzoyl hydrazone ligand is not available in the literature, theoretical IR intensity calculations have been performed on its gold(III) complexes to help validate their proposed structures. mdpi.com The expected characteristic absorption bands for the free ligand can be predicted based on its known functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic and Alcohol) | Stretching | 3200 - 3500 (Broad) |

| N-H (Amide) | Stretching | 3100 - 3300 |

| C=O (Amide I band) | Stretching | 1650 - 1680 |

| C=N (Imine) | Stretching | 1590 - 1625 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Aryl-Fluoride) | Stretching | 1100 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Research on this compound (denoted as PL-F3H) has utilized UV-Vis spectroscopy extensively to study its interaction with metal ions, particularly gold(III). mdpi.com

In these studies, UV-Vis spectral titrations were conducted in aqueous solutions, typically scanning a range from 200 to 500 nm. mdpi.com The results indicate that the absorption bands observed for the compound and its complexes correspond to π→π* electronic transitions within the conjugated system of the ligand. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate the UV-Vis spectra of the gold(III) complexes, showing good agreement with the experimental data and helping to confirm the proposed protonation and coordination modes. mdpi.commdpi.com The spectra of the gold(III) complexes were found to be sophisticated and similar to the spectra of the protonated forms of the free hydrazone ligand. mdpi.comresearchgate.net

| Technique Application | Key Findings and Parameters |

|---|---|

| Study of Au(III) Complexation | UV-Vis titration used to determine stability constants of the Au(III)-[PL-F3H] complex. |

| Spectral Range | Experiments typically performed in the 200 nm to 500 nm range. |

| Electronic Transitions | Observed absorption bands are assigned to ligand-centered π→π* transitions. |

| Theoretical Modeling | TD-DFT calculations used to simulate spectra and validate the structure of protonated and complexed species. mdpi.commdpi.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. epstem.netresearchgate.net For this compound, high-resolution mass spectrometry (such as ESI-TOF) would be used to confirm its molecular formula, C₁₅H₁₄FN₃O₃. The calculated monoisotopic mass is 319.1020 Da. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 320.1093. Fragmentation patterns observed in MS/MS experiments would further confirm the structure by showing characteristic cleavage, such as the scission of the amide bond between the carbonyl group and the hydrazine (B178648) nitrogen.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. epstem.netbhu.ac.in This analysis is crucial for verifying the empirical formula of the newly synthesized compound and ensuring its purity. The experimental results for a pure sample of this compound are expected to align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₁₅H₁₄FN₃O₃.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 56.42 |

| Hydrogen (H) | 4.42 |

| Nitrogen (N) | 13.16 |

| Oxygen (O) | 15.03 |

| Fluorine (F) | 5.95 |

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of compounds, revealing information about their oxidation and reduction potentials. mdpi.comcore.ac.uk These properties can be relevant to understanding potential mechanisms of action in biological systems or for applications in sensor technology. dergipark.org.tr However, based on a review of the available scientific literature, there is no specific information published regarding the electrochemical characterization or behavior of this compound.

Techniques for DNA and Protein Binding Studies (e.g., Fluorescence, Viscosity Measurements)

To elucidate the mechanism of action of this compound, researchers often investigate its binding affinity and mode of interaction with calf thymus DNA (CT-DNA), a readily available model for mammalian DNA.

Fluorescence Spectroscopy: This technique is a powerful tool for studying the binding of small molecules to DNA. nih.gov Competitive binding experiments using fluorescent probes like ethidium (B1194527) bromide (EB) are commonly employed. nih.gov EB exhibits enhanced fluorescence upon intercalation into the DNA base pairs. nih.gov When a compound like this compound is introduced, it may displace the EB if it also binds within the DNA structure, leading to a quenching or decrease in the fluorescence intensity. The extent of this quenching can be used to determine the binding constant of the compound to DNA.

Another approach involves the intrinsic fluorescence of the compound itself or the protein it binds to. For instance, studies on the binding of various hydrazones to bovine serum albumin (BSA), a model protein, utilize the quenching of BSA's intrinsic tryptophan fluorescence upon ligand binding to calculate binding constants and understand the interaction thermodynamics. researchgate.net

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in the length and shape of the DNA molecule. nih.gov Intercalating agents, which insert themselves between the base pairs of the DNA, cause an increase in the length of the DNA helix, leading to a significant increase in the solution's viscosity. nih.govsigmaaldrich.com Conversely, groove binders or molecules that interact electrostatically with the DNA backbone typically cause a smaller or no change in viscosity. nih.gov By measuring the viscosity of a CT-DNA solution in the presence of increasing concentrations of this compound, researchers can infer the binding mode. An increase in relative viscosity would suggest an intercalative binding mechanism. nih.govnih.gov

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in fluorescence intensity of a probe (e.g., ethidium bromide) or the intrinsic fluorescence of a protein upon binding of the compound. nih.govresearchgate.netnih.gov | Binding affinity (binding constant), binding mode (intercalation vs. groove binding), and thermodynamic parameters of the interaction. nih.govresearchgate.net |

| Viscosity Measurements | Measures changes in the viscosity of a DNA solution upon addition of the compound. nih.govsigmaaldrich.com | Elucidation of the binding mode; a significant increase suggests intercalation. nih.govnih.gov |

In Vitro Cell-Based Assay Methodologies (e.g., MTT Assay for Cell Viability and IC50 determination)

To assess the potential therapeutic efficacy of this compound, its cytotoxic (cell-killing) effects on cancer cell lines are evaluated using in vitro assays.

MTT Assay for Cell Viability and IC50 Determination: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govmdpi.com The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of viable cells.

In a typical experiment, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specific period. nih.gov After incubation, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. nih.gov The absorbance of the solution is then measured using a spectrophotometer.

The results are often expressed as the percentage of cell viability compared to an untreated control. From the dose-response curve, the half-maximal inhibitory concentration (IC50) value can be determined. nih.gov The IC50 represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's cytotoxic potency. nih.gov A lower IC50 value indicates greater cytotoxicity.

| Assay | Principle | Parameter Determined | Significance |

| MTT Assay | Enzymatic reduction of MTT by viable cells to a colored formazan product. nih.govmdpi.com | Cell Viability, IC50 (Half-maximal inhibitory concentration). mdpi.comnih.gov | Quantifies the cytotoxic effect of the compound on cancer cells and determines its potency. nih.gov |

Preclinical Evaluation Methodologies in Animal Models

Relevance of Animal Models in Drug Candidate Evaluation

Animal models are indispensable tools in the preclinical evaluation of drug candidates, serving as a vital bridge between laboratory discoveries and human clinical applications. alzdiscovery.org They allow researchers to study the complex interactions of a potential drug within a living system, which cannot be fully replicated by in vitro cell-based assays. nih.govneurology.org For a compound like Pyridoxal (B1214274) 3-fluorobenzoyl hydrazone, which belongs to the hydrazone class of iron chelators, animal models are essential for several reasons: nih.govnih.gov

Understanding Disease Mechanisms: Animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, help elucidate the role of factors like iron accumulation and oxidative stress in disease progression. nih.govscielo.br This provides a context to test the mechanism of action of iron-chelating compounds.

Assessing Efficacy: The primary goal is to determine if a drug candidate can produce the desired therapeutic effect. nih.gov In animal models, researchers can measure improvements in symptoms, such as cognitive function or motor skills, or look for changes in disease-specific biomarkers. neurology.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal models are crucial for studying how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body and how it interacts with its intended target. nih.gov A key consideration for a neuro-active compound is its ability to cross the blood-brain barrier, a property that must be assessed in vivo. nih.gov

Establishing Proof-of-Concept: Positive results in well-chosen animal models provide the necessary "proof-of-concept" that a therapeutic strategy is viable, justifying the significant investment required for human clinical trials. alzdiscovery.org

The use of animal models is a foundational step mandated by regulatory agencies to ensure that a candidate drug has a plausible chance of being effective and to minimize risks to human participants in the first phases of clinical testing. nih.gov

Selection Criteria for Appropriate Animal Models

The selection of an appropriate animal model is a critical decision that directly impacts the translational relevance of preclinical findings. nih.gov The choice depends on the specific scientific question and the disease being studied. For evaluating a compound like Pyridoxal 3-fluorobenzoyl hydrazone, which is structurally related to other hydrazones investigated for neurodegenerative diseases, several criteria would guide model selection: nih.govnih.gov

Biological and Genetic Similarity: The model should replicate key aspects of the human disease's pathophysiology. nih.gov This can involve genetic modifications, such as in transgenic mouse models that express human genes associated with Alzheimer's (e.g., APP/PS1 mice) or Parkinson's disease. alzdiscovery.orgscielo.br Non-human primates, while used less frequently due to ethical and cost considerations, offer the closest physiological similarity to humans. frontiersin.org

Predictive Validity: The model should have demonstrated that it can predict the effects of other, similar compounds. For instance, if other iron chelators have shown efficacy in a particular mouse model of Parkinson's disease, that model would be a strong candidate for testing this compound. neurology.org

Practical Considerations: Factors such as the animal's lifespan, cost, ease of handling, and the availability of validated behavioral and analytical tests are important. frontiersin.org Rodent models (mice and rats) are most common due to their relatively low cost, short generation times, and well-characterized genetics. scielo.brfrontiersin.org Invertebrate models like Drosophila melanogaster (fruit fly) can also be used for initial high-throughput screening due to their rapid life cycle and ease of genetic manipulation. scielo.brfrontiersin.org

Below is a table illustrating potential animal models that could be considered for evaluating a neuroprotective iron chelator.

| Model Organism | Type of Model | Relevant Disease Context | Key Features & Rationale |

| Mouse | Transgenic (e.g., APP/PS1, 5xFAD) | Alzheimer's Disease | Expresses human genes causing amyloid-beta plaque formation and cognitive deficits, allowing for evaluation of disease-modifying agents. alzdiscovery.orgscielo.br |

| Mouse | Neurotoxin-induced (e.g., MPTP model) | Parkinson's Disease | The neurotoxin MPTP selectively destroys dopaminergic neurons, mimicking the primary pathology of Parkinson's and enabling assessment of neuroprotective compounds. neurology.orgscielo.br |

| Rat | Genetic or Toxin-induced | Huntington's Disease | Models can replicate the motor dysfunctions and specific neural degradation characteristic of the disease. scielo.br |

| Drosophila melanogaster (Fruit Fly) | Transgenic | Neurodegeneration (General) | Allows for rapid screening of compounds to identify candidates that can mitigate neurotoxicity or extend lifespan in a genetically controlled system. frontiersin.org |

In Vivo Study Designs for Efficacy Assessment

Once an appropriate animal model is selected, in vivo studies are designed to rigorously assess the efficacy of the drug candidate. These studies must have clear, measurable endpoints and be designed to minimize bias. researchgate.net For a compound like this compound, a hypothetical efficacy study in a transgenic mouse model of Alzheimer's disease might be structured as follows:

The study would involve treating diseased animals with the compound over a specified period and comparing their performance on various tasks against a placebo-treated control group. Key endpoints would include behavioral assessments and post-mortem tissue analysis.

Behavioral Assessments:

Cognitive Function: Evaluated using tests like the Morris water maze or radial arm water maze to assess spatial learning and memory. alzdiscovery.org

Motor Function: Monitored to ensure the compound does not induce adverse motor effects.

Biochemical and Histological Analysis:

Brain Tissue Analysis: After the treatment period, brain tissue would be examined to quantify disease markers, such as amyloid-beta plaque load or levels of hyperphosphorylated tau.

Iron Homeostasis: Levels of iron in specific brain regions, like the hippocampus or substantia nigra, would be measured to confirm the compound's iron-chelating activity at its target site. nih.govneurology.org

The results would be statistically analyzed to determine if the treatment group showed a significant improvement compared to the control group. An illustrative data table from such a hypothetical study is presented below.

| Treatment Group | Morris Water Maze (Escape Latency, seconds) | Brain Amyloid-β Load (pg/mg tissue) | Hippocampal Iron Content (µg/g tissue) |

| Vehicle Control | 60 ± 5 | 500 ± 45 | 25 ± 3 |

| This compound | 35 ± 4 | 310 ± 30 | 18 ± 2 |

Data are presented as mean ± standard error and are hypothetical for illustrative purposes.

Q & A

Basic Research Questions

Q. What structural features of PFBH influence its hydrazone formation kinetics, and how can these be optimized for biomedical applications?

- Methodological Answer : The rate of hydrazone formation is enhanced by ortho-substituents (e.g., hydroxyl or carboxyl groups) on the aromatic aldehyde, which act as intramolecular catalysts during the reaction transition state. This can be studied using pH-dependent kinetic assays and NMR spectroscopy to monitor proton transfer mechanisms . Substituent effects on reaction rates can be quantified via stopped-flow spectrophotometry under biologically relevant pH conditions.

Q. How is PFBH synthesized and characterized for coordination chemistry studies?

- Methodological Answer : PFBH is synthesized by condensing pyridoxal with 3-fluorobenzoyl hydrazide under acidic conditions. Structural characterization employs X-ray crystallography to resolve its ONO chelating system and distorted square-based pyramidal geometry in metal complexes (e.g., Cu(II)). Spectrophotometric titration and cyclic voltammetry further elucidate binding stoichiometry and redox properties .

Q. What is the role of PFBH in iron chelation, and how does it compare to other pyridoxal-derived hydrazones?

- Methodological Answer : PFBH acts as a tridentate ligand, forming stable Fe(III) complexes with log stability constants (β) determined via spectrophotometric competition assays. Compared to salicylaldehyde-derived hydrazones, PFBH exhibits lower Fe(III) affinity but higher lipophilicity, enhancing cellular uptake. Competitive binding studies with transferrin or ferritin quantify its iron-mobilizing efficacy .

Advanced Research Questions

Q. How do PFBH and its analogues induce antiproliferative effects in cancer cells, and what experimental models validate their mechanisms?

- Methodological Answer : PFBH analogues inhibit ribonucleotide reductase (RNR) by sequestering the Fe(III) cofactor required for enzyme activity. Dose-response assays (e.g., ³H-thymidine incorporation) in SK-N-MC neuroblastoma cells reveal ID₅₀ values <10 µM, outperforming desferrioxamine (DFO). Flow cytometry and Western blotting further link Fe depletion to G0/G1 cell-cycle arrest and apoptosis via caspase-3 activation .

Q. How can researchers resolve contradictions in PFBH’s iron-chelation efficacy across different cell lines?

- Methodological Answer : Discrepancies arise from variations in cellular iron pools (e.g., labile iron vs. ferritin-bound iron). Use compartment-specific probes like rhodamine B-phenanthroline (RPA) to quantify mitochondrial chelatable iron. Combine ⁵⁹Fe radiolabeling with PAGE/autoradiography to map intracellular iron distribution and correlate with PFBH’s site-specific activity .

Q. What experimental strategies assess PFBH’s interaction with serum proteins, and how does this affect its pharmacokinetics?

- Methodological Answer : Circular dichroism (CD) and fluorescence quenching titrations measure PFBH’s binding to bovine serum albumin (BSA) or human serum albumin (HSA). Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, while equilibrium dialysis quantifies protein-bound vs. free ligand fractions. These studies reveal weak binding (Kd ~10⁻⁴ M), suggesting minimal serum interference .

Q. How does PFBH interfere with pyridoxal phosphate (PLP)-dependent enzymes, and what models evaluate its neurotoxicity?

- Methodological Answer : PFBH forms a hydrazone with PLP, inhibiting pyridoxal kinase (Ki <1 µM) and depleting PLP levels in neuronal cultures. In vitro enzyme assays with purified PLP-dependent decarboxylases (e.g., glutamic acid decarboxylase) and in vivo rodent models of peripheral neuropathy (e.g., tail-flick test) validate neurotoxic mechanisms .

Q. What methodologies optimize PFBH’s metal-complex stability for therapeutic delivery?

- Methodological Answer : Stability constants (log β) for PFBH-metal complexes (e.g., Fe(III), Ga(III)) are determined via pH-metric titrations in aqueous/ethanol mixtures. Thermodynamic parameters (ΔH, ΔS) from isothermal titration calorimetry (ITC) guide ligand modifications for enhanced metal selectivity. In vivo biodistribution studies with ⁶⁷Ga-PFBH complexes assess tumor targeting efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.